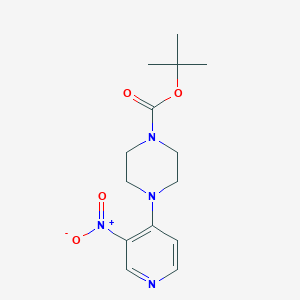
3,5-bis(4-bromophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-bis(4-bromophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, also known as BPP, is a small molecule that has been extensively studied for its potential applications in scientific research. BPP is a pyrazole derivative that has shown promising results in various biochemical and physiological assays.
Applications De Recherche Scientifique
Synthesis and Structural Evaluations
One significant application of pyrazole derivatives is in the field of synthesis and structural analysis. For instance, Ö. Tamer et al. (2015) conducted a combined experimental and theoretical study on a pyrazole molecule, focusing on its crystal structure and spectroscopic properties. This research highlighted the utility of such compounds in understanding molecular structures and interactions, which can have broader implications in materials science and chemistry (Ö. Tamer et al., 2015).
Antiproliferative Agents in Cancer Research
Another crucial application is in medicinal chemistry, specifically as potential antiproliferative agents in cancer research. H. Ananda et al. (2017) synthesized novel pyrazole derivatives and evaluated their efficacy against various cancer cell lines. This study underscores the potential of such compounds in developing new therapeutic agents for treating cancers like leukemia and breast cancer (H. Ananda et al., 2017).
Nonlinear Optical Properties
Pyrazole compounds have also been explored for their nonlinear optical properties. The research by Ö. Tamer et al. (2015) on a related pyrazole compound demonstrated its potential in nonlinear optical applications due to the small energy gap between its frontier molecular orbitals (Ö. Tamer et al., 2015).
Synthesis of Novel Scaffolds in Chemistry
K. Kiran et al. (2016) explored the synthesis of novel bis(1,2,3-triazoles) derivatives from pyrazoline-based compounds. This research highlights the versatility of pyrazole derivatives in creating new chemical entities, which can have various applications in chemical synthesis and material sciences (K. Kiran et al., 2016).
Fluorescence Studies
M. Ibrahim et al. (2016) conducted a study on pyrazoline derivatives, focusing on their fluorescence properties. This kind of research is vital in the development of new materials for applications in sensing, imaging, and optoelectronics (M. Ibrahim et al., 2016).
Propriétés
IUPAC Name |
2-(benzenesulfonyl)-3,5-bis(4-bromophenyl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Br2N2O2S/c22-17-10-6-15(7-11-17)20-14-21(16-8-12-18(23)13-9-16)25(24-20)28(26,27)19-4-2-1-3-5-19/h1-13,21H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVHAGKOXCGIPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Br2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis(4-bromophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[6-Methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]ethanone](/img/structure/B2379742.png)

![7-(4-methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2379746.png)

![5-Chloro-6-fluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-3-carboxamide](/img/structure/B2379748.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-(1,3-dihydroisoindol-2-yl)methanone](/img/structure/B2379749.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dimethoxybenzamide](/img/structure/B2379753.png)

![6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-3H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2379755.png)

![3-(4-fluorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2379757.png)
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2379758.png)